2-(2-Methylbenzyl)phthalazine-1(2H)-one
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12-6-2-3-8-14(12)11-18-16(19)15-9-5-4-7-13(15)10-17-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEDMKDRLJRKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization from Phthalic Anhydride or Phthalimide Derivatives
The classical approach involves cyclization of phthalic anhydride or phthalimide precursors with benzylamine derivatives. For 2-(2-methylbenzyl)phthalazine-1(2H)-one, phthalic anhydride undergoes condensation with 2-methylbenzylamine in refluxing ethanol, followed by cyclization under acidic conditions (e.g., HCl or HSO) to yield the phthalazinone core . Key steps include:
-
Aminolysis : Phthalic anhydride reacts with 2-methylbenzylamine to form N-(2-methylbenzyl)phthalimide.
-
Cyclization : Acid-catalyzed intramolecular cyclization produces the target compound.
This method achieves moderate yields (50–65%) but requires stringent temperature control to avoid side products like isoindole derivatives .
One-Pot Synthesis Using Substituted Hydrazines
A water-mediated one-pot strategy, adapted from phthalaldehydic acid protocols, offers an efficient route . Here, phthalaldehydic acid reacts with 2-methylbenzylhydrazine and oxalic acid (10 mol%) in aqueous ethanol (80°C, 4–6 hours). The reaction proceeds via:
-
Hydrazone Formation : Condensation of phthalaldehydic acid and 2-methylbenzylhydrazine.
-
Oxalic Acid-Catalyzed Cyclization : Dehydration and ring closure yield the phthalazinone .
Advantages include simplicity, short reaction time (4 hours), and high yields (75–85%). However, 2-methylbenzylhydrazine must be synthesized separately, adding a preparatory step .
Cyclocondensation of o-Benzoyl Benzoic Acid Derivatives
This method employs o-(2-methylbenzoyl)benzoic acid as a precursor, synthesized via Friedel-Crafts acylation of benzoic acid with 2-methylbenzoyl chloride . Subsequent cyclocondensation with hydrazine hydrate in refluxing ethanol (12 hours) affords the target compound:
Key advantages:
Disadvantages include the multi-step synthesis of o-benzoyl benzoic acid and prolonged reaction times .
Multicomponent Reactions (MCRs)
A [3 + 2 + 1] MCR strategy combines phthalic anhydride, 2-methylbenzylamine, and ammonium acetate in a one-pot reaction . The process involves:
-
Formation of an Intermediate Amide : Phthalic anhydride reacts with 2-methylbenzylamine.
-
Cyclization with Ammonia : Ammonium acetate provides the nitrogen source for ring closure.
This method is environmentally favorable (solvent-free, 120°C, 8 hours) but yields lower quantities (50–60%) compared to other routes .
Alkylation of Phthalazinone Intermediates
Pre-formed phthalazinone derivatives can be alkylated with 2-methylbenzyl halides. For example, 4-phenylphthalazin-1(2H)-one reacts with 2-methylbenzyl bromide in dimethylformamide (DMF) at 100°C for 12 hours, using potassium carbonate as a base :
Yields range from 60–70%, with the main challenge being regioselectivity (avoiding O-alkylation) .
Comparative Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization | Phthalic anhydride, 2-methylbenzylamine | HCl/EtOH, reflux | 50–65% | Simple reagents | Moderate yields, side products |
| One-Pot Synthesis | Phthalaldehydic acid, oxalic acid | HO/EtOH, 80°C | 75–85% | High efficiency, short duration | Requires pre-made hydrazine |
| o-Benzoyl Cyclocondensation | o-Benzoyl benzoic acid, hydrazine | EtOH, reflux, 12 hours | 70–80% | High purity, scalable | Multi-step precursor synthesis |
| Multicomponent Reaction | Phthalic anhydride, ammonium acetate | Solvent-free, 120°C | 50–60% | Eco-friendly, one-pot | Lower yields |
| Alkylation | Phthalazinone, 2-methylbenzyl bromide | DMF, KCO, 100°C | 60–70% | Flexible substitution | Regioselectivity challenges |
Chemical Reactions Analysis
N-Alkylation Reactions
The nitrogen atom at position 2 of the phthalazinone ring undergoes alkylation under basic conditions. For example:
-
Reaction with ethyl bromoacetate :
In the presence of anhydrous K₂CO₃ and dry acetone, 2-(2-methylbenzyl)phthalazine-1(2H)-one reacts via an Sₙ2 mechanism to yield N-alkylated derivatives. IR spectroscopy confirms N-alkylation (amide C=O at 1,649 cm⁻¹ and ester C=O at 1,750 cm⁻¹) .
| Reagent | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, dry acetone, reflux | N-(ethoxycarbonylmethyl) derivative | IR: 1,649 cm⁻¹ (amide), 1,750 cm⁻¹ (ester) |
Hydrazide Formation
The ester derivatives of this compound react with hydrazine hydrate to form hydrazides, which serve as intermediates for heterocyclic synthesis:
-
Reaction with hydrazine hydrate :
Refluxing the ester derivative in ethanol produces the corresponding hydrazide. The structure is confirmed by IR (C=O at 1,662 cm⁻¹, NH/NH₂ at 3,329–3,444 cm⁻¹) and ¹H NMR (NH₂ at δ 4.28, NH at δ 9.29) .
| Intermediate | Reagent | Product | Application |
|---|---|---|---|
| Phthalazinone ester | Hydrazine hydrate | Hydrazide derivative | Precursor for oxadiazoles, pyrazoles |
Heterocyclic Ring Formation
The hydrazide intermediate undergoes cyclization to form fused heterocycles:
-
With acrylonitrile : Forms pyrazole derivatives (e.g., 2-[2-(5-amino-2,3-dihydro-1H-pyrazol-1-yl)-2-oxoethyl] derivatives). IR shows C=O at 1,673 cm⁻¹, and ¹H NMR confirms pyrazole CH at δ 6.29 .
-
With triethylorthoformate : Yields 1,3,4-oxadiazoles. ¹H NMR displays oxadiazole CH at δ 9.63 .
| Reaction Type | Reagent | Product | Key Spectral Features |
|---|---|---|---|
| Pyrazole formation | Acrylonitrile | Pyrazole-phthalazinone hybrid | ¹H NMR: δ 6.29 (CH) |
| Oxadiazole formation | Triethylorthoformate | 1,3,4-Oxadiazole derivative | ¹H NMR: δ 9.63 (CH) |
Acylation Reactions
The phthalazinone nitrogen reacts with acylating agents:
-
Benzoylation : Treatment with benzoyl chloride produces 2-benzoyl derivatives. IR confirms acylation (C=O at 1,692 cm⁻¹) and loss of NH absorption .
| Reagent | Conditions | Product | Spectral Confirmation |
|---|---|---|---|
| Benzoyl chloride | Steam bath | 2-Benzoylphthalazinone | IR: 1,692 cm⁻¹ (C=O) |
Biological Activity-Driven Modifications
Derivatives with substituents at C-4 (e.g., 4-chlorobenzyl) show enhanced antifungal activity. For example, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibits MIC values of 8–16 μg/mL against Cryptococcus neoformans .
| Derivative | Biological Target | Activity (MIC) |
|---|---|---|
| 4-(4-Chlorobenzyl) | C. neoformans | 8–16 μg/mL |
Molecular Hybridization Strategies
Recent work combines phthalazinones with dithiocarbamate scaffolds. Although not yet applied to 2-(2-methylbenzyl) derivatives, this approach has yielded hybrids with dual pharmacological profiles .
Key Reaction Mechanisms
Scientific Research Applications
Synthesis of 2-(2-Methylbenzyl)phthalazine-1(2H)-one
The synthesis of this compound typically involves the condensation of phthalic anhydride with various amines. The reaction conditions can be modified to yield different derivatives with enhanced biological activities. For instance, the synthesis may involve the use of specific catalysts or solvents to improve yield and purity.
Biological Activities
Phthalazine derivatives, including this compound, exhibit a wide range of pharmacological activities:
- Anticancer Activity : Several studies have demonstrated that phthalazine derivatives can induce apoptosis in cancer cells. For example, compounds derived from phthalazinone have shown cytotoxic effects against various cancer cell lines, including HCT-116 cells, with mechanisms involving inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) .
- Antimicrobial Properties : Research indicates that certain phthalazine derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
- Anti-inflammatory Effects : Phthalazine derivatives have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study highlighted the synthesis of novel phthalazine-based derivatives that exhibited potent cytotoxicity against HCT-116 cells. The compound 12b demonstrated an IC50 value of 0.32 μM, significantly lower than that of sorafenib (IC50 = 2.93 μM), indicating its potential as a more effective anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of phthalazine were tested for their antimicrobial efficacy against various pathogenic strains. The results showed promising activity against both bacteria and fungi, suggesting that these compounds could serve as lead structures for developing new antimicrobial agents .
Summary of Findings
The applications of this compound are extensive, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis can be optimized to yield compounds with enhanced biological activities, including anticancer and antimicrobial properties. The ongoing research into its mechanisms of action continues to reveal its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 2-(2-Methylbenzyl)phthalazine-1(2H)-one is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core and benzyl group. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs of 2-(2-Methylbenzyl)phthalazine-1(2H)-one include:
The 2-methylbenzyl group in the target compound distinguishes it from analogs with substitutions at the 4-position, which are often associated with enzyme inhibition (e.g., PARPi, MV-54454) .
Physicochemical Properties
- Lipophilicity : The 2-methylbenzyl group increases lipophilicity compared to hydrophilic analogs like PARPi (logP ~3.09) . This may enhance blood-brain barrier penetration but reduce solubility.
Q & A
Q. What are the standard synthetic protocols for 2-(2-Methylbenzyl)phthalazine-1(2H)-one and its derivatives?
The synthesis typically involves condensation reactions using phthalic anhydride or substituted phthalazinones as starting materials. For example, methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate can be functionalized with 2-methylbenzyl groups via nucleophilic substitution or coupling reactions. Purification often employs preparative HPLC with C18 columns and mobile phases containing trifluoroacetic acid (TFA) and acetonitrile . Characterization relies on H/C NMR, ESI-MS, and elemental analysis to confirm structural integrity .
Q. How is the crystal structure of phthalazinone derivatives determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, the cocrystal structure of phthalazin-1(2H)-one with picric acid revealed centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds. Geometric parameters (e.g., dihedral angles of nitro groups) and hydrogen-bonding interactions are critical for validating computational models .
Q. What spectroscopic techniques are used to characterize phthalazinone derivatives?
- NMR : H and C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.10–8.47 ppm ).
- ESI-MS : Validates molecular weight (e.g., [M-H]⁻ at m/z 487.16 ).
- FTIR : Confirms functional groups like C=O stretches (~1680 cm⁻¹) and N–H bends .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, intramolecular hydrogen bonding in picric acid-phthalazinone cocrystals was validated using DFT, aligning with experimental SC-XRD data . Molecular docking can also predict binding affinities for biological targets, such as PARP enzymes in radiopharmaceutical applications .
Q. What strategies address contradictions in biological activity data for phthalazinone derivatives?
- Dose-response studies : Compare IC values across assays to identify potency variations (e.g., anti-inflammatory activity vs. indomethacin ).
- Structural analogs : Test derivatives with modified substituents (e.g., oxadiazole or hydrazone groups) to isolate pharmacophores .
- Mechanistic assays : Use enzymatic inhibition studies (e.g., PARP-1 inhibition for radiopharmaceuticals ) to confirm target engagement.
Q. How are radiopharmaceutical derivatives of phthalazinone synthesized for imaging applications?
Radiofluorination via F-labeling involves:
- Precursor synthesis : Tosylate or boronate esters for nucleophilic substitution (e.g., [F]FPyPARP: 9.9% RCY, >95% purity ).
- Automated modules : One-pot reactions with EDC/TBTU coupling agents to conjugate fluoronicotinic acid to phthalazinone scaffolds .
- Quality control : HPLC and ESI-MS ensure radiochemical purity and molar activity (>30 GBq/µmol) .
Q. What experimental designs mitigate challenges in fluorescence-based sensing applications?
- Selectivity screens : Test metal ions (e.g., Fe/Fe) to rule out interference from competing analytes .
- Quantum yield optimization : Modify electron-donating/withdrawing groups (e.g., 2-methylbenzyl) to enhance emission intensity .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize excited-state transitions .
Methodological Tables
Table 1: Key spectral data for 2-substituted phthalazinones
| Derivative | H NMR (δ, ppm) | ESI-MS (m/z) | Biological Activity | Reference |
|---|---|---|---|---|
| PARPi | 8.47 (d, J=7.8 Hz) | 487.2 [M-H]⁻ | PARP imaging agent | |
| 2d | 10.57 (s, 1H) | – | Anti-inflammatory | |
| Hydrazone | 7.30–7.44 (m) | – | Anti-onchocercal |
Table 2: Crystallographic data for phthalazinone cocrystals
| Parameter | Value | Reference |
|---|---|---|
| Space group | P | |
| Hydrogen bonds | N–H⋯O (2.89 Å) | |
| Dihedral angles | 7.62–10.2° (nitro groups) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
